![molecular formula C15H24OS B14363825 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene CAS No. 90184-28-4](/img/structure/B14363825.png)
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and an alkoxy chain containing a propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene can be achieved through several steps:
Formation of the Alkoxy Chain: The initial step involves the preparation of the 5-(propylsulfanyl)pentanol. This can be synthesized by reacting 1-bromopentane with propyl mercaptan in the presence of a base such as sodium hydroxide.
Etherification: The next step is the etherification of the prepared alcohol with 4-methylphenol (p-cresol). This reaction typically requires an acid catalyst like sulfuric acid or a base like potassium carbonate to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Reduction: Reduced sulfanyl derivatives.
Applications De Recherche Scientifique
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-{[5-(butylsulfanyl)pentyl]oxy}benzene: Similar structure but with a butyl group instead of a propyl group.
1-Methyl-4-{[5-(ethylsulfanyl)pentyl]oxy}benzene: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-4-{[5-(methylsulfanyl)pentyl]oxy}benzene: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is unique due to the specific length and nature of its alkoxy chain, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
90184-28-4 |
|---|---|
Formule moléculaire |
C15H24OS |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1-methyl-4-(5-propylsulfanylpentoxy)benzene |
InChI |
InChI=1S/C15H24OS/c1-3-12-17-13-6-4-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clé InChI |
KBMNIGIYAGKKJC-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCCCCOC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


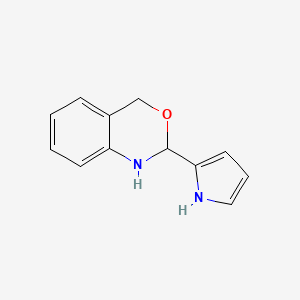
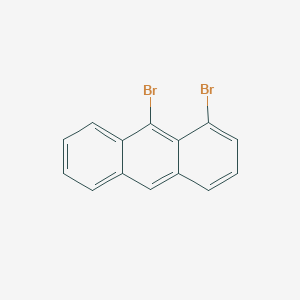
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
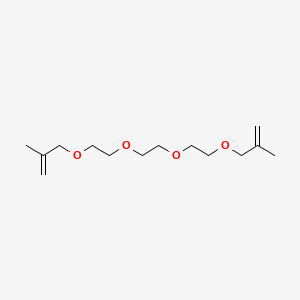

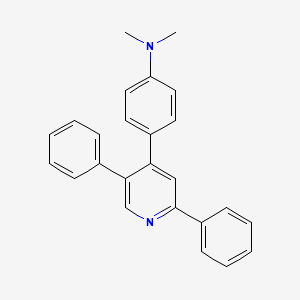

![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
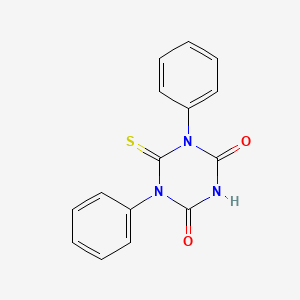
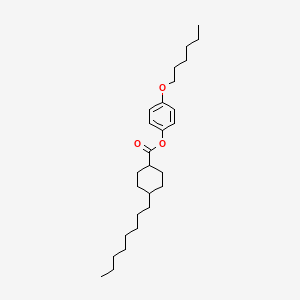
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
